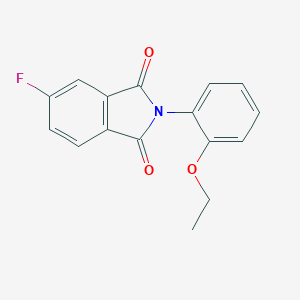![molecular formula C18H19FN4O B258761 N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BFP, is a chemical compound that has been studied for its potential use in scientific research. BFP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have potent activity against certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its ability to bind to specific targets in the body, such as c-Met and the 5-HT1A receptor. By binding to these targets, this compound is able to inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific targets that it binds to. For example, inhibition of c-Met activity by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of the 5-HT1A receptor by this compound has been shown to result in anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for specific targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other unrelated processes in the body. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential area of study is the development of more efficient synthesis methods for the compound. Another area of research is the identification of additional targets for this compound, which could expand its potential applications in scientific research. Finally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapies for a variety of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-aminobenzamide. This intermediate is then reacted with 7-methyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to form this compound. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in scientific research due to its ability to selectively inhibit certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme c-Met, which is involved in cell growth and survival. This compound has also been shown to have activity against the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
Formule moléculaire |
C18H19FN4O |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN4O/c1-3-4-9-20-18(24)16-11-17-21-15(10-12(2)23(17)22-16)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
Clé InChI |
CIYUGJQHGZSRQP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
SMILES canonique |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)